阿布胺

描述

阿布胺是一种合成儿茶酚胺,具有显著的心血管兴奋作用。 它主要用于诱发急性心血管反应,类似于运动产生的反应,帮助诊断无法充分运动的患者的冠心病 。 阿布胺以其正性变时(心率增加)和变力(收缩力增加)作用而闻名 .

科学研究应用

阿布胺在科学研究中具有广泛的应用:

化学: 用作研究儿茶酚胺行为和反应的模型化合物。

生物学: 研究其对细胞信号通路的影响。

医学: 主要用于诊断冠心病的负荷试验

工业: 用于开发心血管药物和诊断剂.

作用机制

阿布胺通过刺激β-肾上腺素受体发挥作用,导致心率和心脏收缩力增加 。 这模拟了运动的影响,增加了心脏工作量,并在冠状动脉受损的患者中诱发心肌缺血 。 该化合物对β-肾上腺素受体的选择性高于α-肾上腺素受体,提供了平衡的心脏应激反应 .

类似化合物:

多巴胺: 另一种用于心脏负荷试验的合成儿茶酚胺.

异丙肾上腺素: 一种非选择性β-肾上腺素激动剂,用于类似目的。

比较:

阿布胺与多巴胺: 阿布胺提供更高程度的变时刺激,使其在某些负荷试验场景中更有效.

阿布胺与异丙肾上腺素: 阿布胺保留了一些α受体活性,与异丙肾上腺素相比,导致的低血压程度更低.

阿布胺独特的β-肾上腺素受体选择性平衡及其模拟运动诱发的心脏应激能力使其成为临床和研究环境中一种有价值的化合物。

生化分析

Biochemical Properties

Arbutamine interacts with beta-adrenergic receptors in the heart, exhibiting positive chronotropic and inotropic properties . This means that Arbutamine increases the heart rate (chronotropic effect) and the force of heart contractions (inotropic effect) . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .

Cellular Effects

Arbutamine’s interaction with beta-adrenergic receptors influences cell function by increasing heart rate, cardiac contractility, and systolic blood pressure . This increase in heart rate caused by Arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation .

Molecular Mechanism

Arbutamine exerts its effects at the molecular level primarily through its interaction with beta-adrenergic receptors . It is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors . The beta-agonist activity of Arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure .

Temporal Effects in Laboratory Settings

Given its use in diagnosing coronary artery disease, it is likely that its effects are monitored over time to assess changes in cardiovascular responses .

Metabolic Pathways

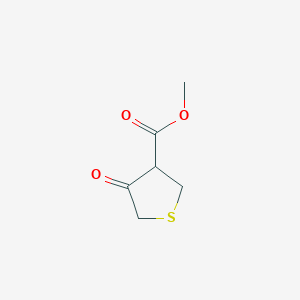

Arbutamine is primarily metabolized to methoxyarbutamine . Another possible metabolite is ketoarbutamine . The metabolites of Arbutamine appear to have less pharmacological activity and a longer half-life than the parent drug .

Transport and Distribution

Given its interaction with beta-adrenergic receptors, it is likely that it is transported to these receptors located in the heart .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely localized to areas of the cell where these receptors are present .

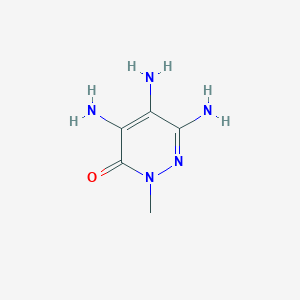

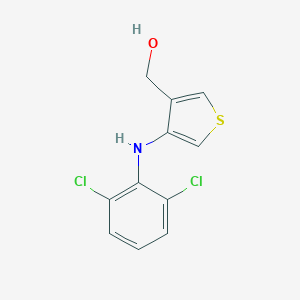

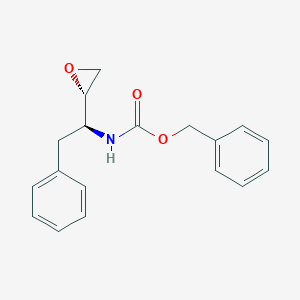

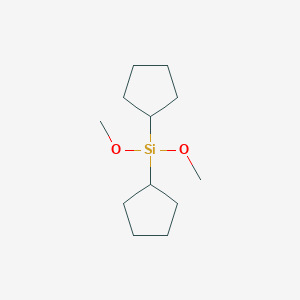

准备方法

合成路线和反应条件: 阿布胺的合成涉及去甲肾上腺素与 4-(4-苄氧基苯基)丁醛的还原胺化偶联 。 该过程包括使用三甲基硅烷基氯保护氨基醇基团,以防止形成不需要的副产物 .

工业生产方法: 阿布胺的工业生产遵循类似的合成路线,但规模更大,确保高纯度和高产率。该过程经过优化,以最大程度地减少副产物并提高效率。

化学反应分析

反应类型: 阿布胺会经历各种化学反应,包括:

氧化: 阿布胺可以氧化形成相应的醌。

还原: 它可以还原形成二氢衍生物。

取代: 阿布胺可以进行取代反应,特别是在芳环上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 亲电芳香取代反应通常使用卤素和硝化剂等试剂。

主要形成的产物:

氧化: 醌和其他氧化衍生物。

还原: 二氢衍生物。

取代: 卤代或硝化阿布胺衍生物。

相似化合物的比较

Dobutamine: Another synthetic catecholamine used for cardiac stress testing.

Isoproterenol: A non-selective beta-adrenergic agonist used for similar purposes.

Comparison:

Arbutamine vs. Dobutamine: Arbutamine provides a higher degree of chronotropic stimulation, making it more effective in certain stress testing scenarios.

Arbutamine vs. Isoproterenol: Arbutamine retains some alpha receptor activity, resulting in less hypotension compared to isoproterenol.

Arbutamine’s unique balance of beta-adrenergic receptor selectivity and its ability to mimic exercise-induced cardiac stress make it a valuable compound in both clinical and research settings.

属性

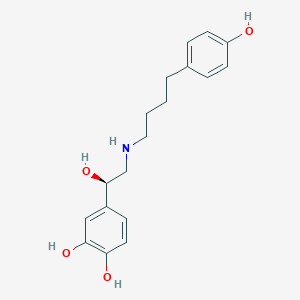

IUPAC Name |

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWWTKISYTTBL-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155908 | |

| Record name | Arbutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.42e-02 g/L | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained. | |

| Record name | Arbutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

128470-16-6 | |

| Record name | (-)-Arbutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbutamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arbutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

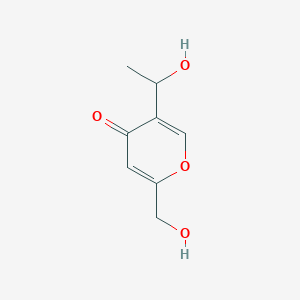

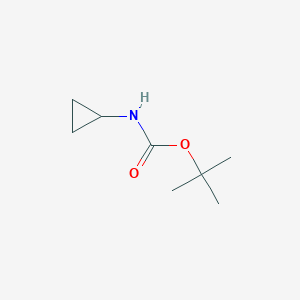

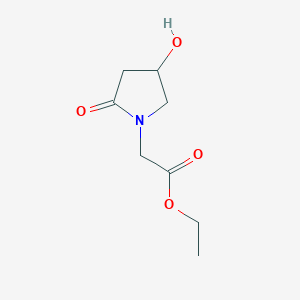

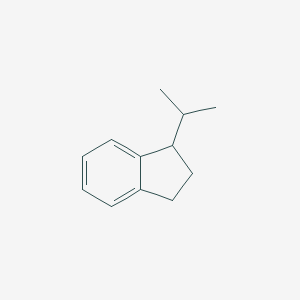

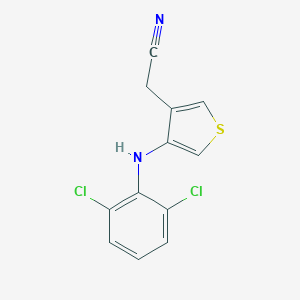

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。